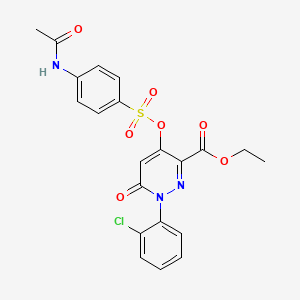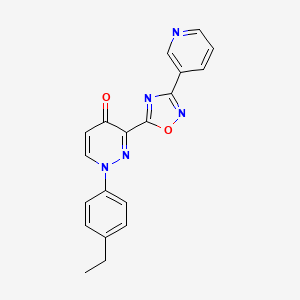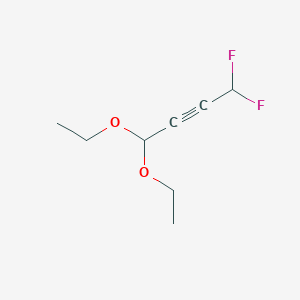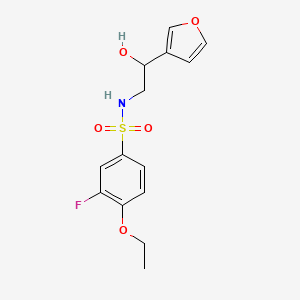![molecular formula C14H18N2O3S2 B2800564 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 1164457-38-8](/img/structure/B2800564.png)
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide
カタログ番号 B2800564
CAS番号:
1164457-38-8
分子量: 326.43
InChIキー: LRPUGRUADGIQIL-PFONDFGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Coordinative Versatility in Metal Complexes
- The study by Alzuet et al. (1999) discusses the coordinative versatility of benzolamide (a compound with a similar sulfonyl moiety) in zinc and copper model compounds, revealing insights into their potential as bioinorganic models and their electronic properties. This research suggests that similar compounds might also exhibit interesting coordinative behaviors with metal ions, which could have implications in catalysis, material science, and bioinorganic chemistry (Alzuet et al., 1999).
Photodynamic Therapy Applications
- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, including thiadiazolyl moieties, showing high singlet oxygen quantum yield. These compounds are highlighted for their potential in photodynamic therapy (PDT) for cancer treatment, suggesting that similar sulfonamide and thiadiazole derivatives could be explored for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Chandrappa et al. (2008) explored the synthesis and in vitro antiproliferative activity of novel thiazolidine-2,4-dione derivatives against various human cancer cell lines. Given the structural similarity with thiazole derivatives, this research suggests potential pathways to explore for the design of anticancer agents (Chandrappa et al., 2008).
Antimicrobial and Antitubercular Agents
- Kumar et al. (2013) synthesized novel sulfonyl derivatives exhibiting significant antibacterial, antifungal, and antitubercular activities. The study underscores the utility of sulfonyl and thiazole moieties in the development of new antimicrobial agents, suggesting a potential area of application for similar compounds (Kumar, Prasad, & Chandrashekar, 2013).
特性
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-4-5-6-13(17)15-14-16(2)11-8-7-10(21(3,18)19)9-12(11)20-14/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUGRUADGIQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile
1909336-26-0
1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
1245772-30-8



![1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2800484.png)

![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)
![7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2800489.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2800492.png)
![5-methyl-N-(4-(trifluoromethoxy)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2800494.png)


![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)

![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)
![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)